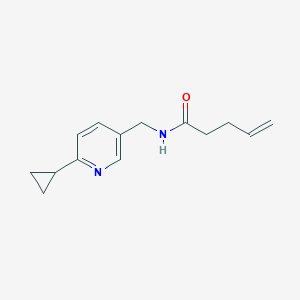
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and menthol, and plays a crucial role in thermoregulation and pain sensation. BCTC has been extensively studied for its potential applications in pain management and cancer therapy.
Mecanismo De Acción
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide exerts its pharmacological effects by selectively blocking the activity of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in thermoregulation and pain sensation. By blocking TRPM8 channels, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide can reduce pain sensitivity and inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is its selectivity for TRPM8 channels, which allows for more precise and targeted pharmacological effects. However, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has relatively low potency compared to other TRPM8 antagonists, which may limit its efficacy in certain experimental settings. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
Direcciones Futuras
There are several potential future directions for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide research. One area of interest is the development of more potent and selective TRPM8 antagonists, which may have improved efficacy in pain management and cancer therapy. Another area of interest is the investigation of the role of TRPM8 channels in other physiological and pathological processes, such as thermoregulation, inflammation, and neurodegeneration. Finally, the development of novel formulation strategies for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide may improve its solubility and bioavailability, and enable more effective delivery in vivo.
Métodos De Síntesis
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide involves the reaction of 6-cyclopropyl-3-pyridinemethanol with pent-4-enoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography to obtain pure N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide. The yield of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is typically around 50-60%, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been extensively studied for its potential applications in pain management and cancer therapy. In preclinical studies, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-14(17)16-10-11-5-8-13(15-9-11)12-6-7-12/h2,5,8-9,12H,1,3-4,6-7,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQDFCGBMGEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)
![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)
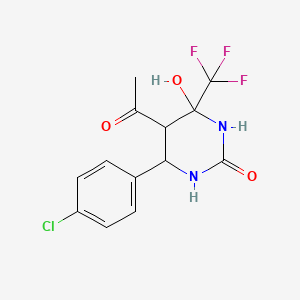
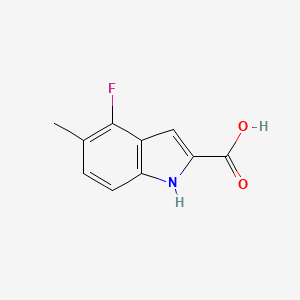

![6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2386643.png)
![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)
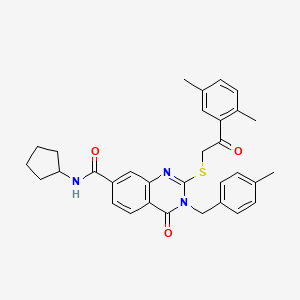
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)
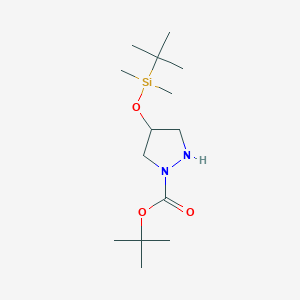
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)
